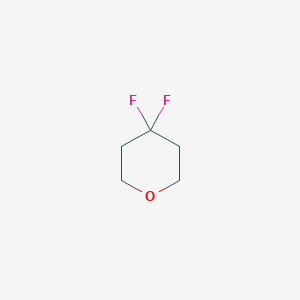

4,4-Difluoro-tetrahydro-2H-pyran

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorooxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)1-3-8-4-2-5/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYYEARLEQLCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Reaction Chemistry and Transformational Pathways of 4,4 Difluoro Tetrahydro 2h Pyran

Functionalization and Derivatization at Peripheral Positions of the Tetrahydro-2H-Pyran Ring

Functionalization of the 4,4-difluoro-tetrahydro-2H-pyran ring at positions other than the difluorinated carbon allows for the synthesis of a diverse range of derivatives. Standard derivatization techniques can be employed to modify the molecule, provided the reagents and conditions are compatible with the gem-difluoro ether moiety. research-solution.comgcms.cz

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

|---|---|---|---|

| Esterification | Carboxylic acid, Activating agent | Hydroxyl group | Ester |

| Etherification | Alkyl halide, Base | Hydroxyl group | Ether |

| Acylation | Acyl chloride, Base | Hydroxyl or Amino group | Acyl derivative |

These reactions typically proceed without affecting the C-F bonds. For example, if a hydroxyl group is present on the ring, it can be readily converted to an ester or ether to introduce new functional handles or to modify the molecule's physical properties. The choice of derivatizing agent is crucial and depends on the desired final product and the presence of other functional groups. researchgate.netresearchgate.netrsc.org For instance, silylation is a common method to protect hydroxyl groups or to increase the volatility of the compound for gas chromatography analysis. research-solution.comgcms.cz

Ring-Opening and Ring-Expansion/Contraction Reactions Involving the this compound Skeleton

The tetrahydropyran (B127337) ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. The presence of the gem-difluoro group can influence the propensity and outcome of these transformations.

Ring-Opening Reactions: Ring-opening of cyclic ethers can be initiated by strong nucleophiles or under acidic conditions. nih.gov For this compound, such reactions would likely involve cleavage of one of the C-O bonds. The regioselectivity of the ring opening would be influenced by the substitution pattern on the rest of the ring. For instance, the presence of an activating group adjacent to the ether oxygen could facilitate cleavage at that site.

Ring-Expansion/Contraction Reactions: Ring-expansion or contraction reactions offer a pathway to different heterocyclic systems. For example, a gem-difluorinative ring-expansion of a corresponding methylenecycloalkane has been reported, suggesting that similar strategies could potentially be applied to synthesize larger difluorinated rings from precursors to this compound. chemrxiv.org Such reactions often proceed through the formation of a reactive intermediate, such as a carbocation, where a 1,2-alkyl shift leads to the ring-expanded product. researchgate.net The stability of the resulting carbocation, which can be influenced by the gem-difluoro group, is a key factor in these rearrangements. clockss.org

Table 2: Potential Ring-Altering Reactions

| Reaction Type | Key Intermediate/Mechanism | Potential Product |

|---|---|---|

| Acid-catalyzed ring opening | Oxonium ion | Dihydroxyalkane derivative |

| Reductive cleavage | Radical anion | Fluoro-substituted diol |

Coupling Reactions for Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. youtube.com While direct coupling at the difluorinated carbon of this compound is unlikely due to the strength of the C-F bond, functional groups at other positions on the ring can participate in these reactions.

For instance, if a halide or triflate leaving group is introduced at a different position on the pyran ring, it can serve as a handle for various coupling reactions, such as Suzuki, Stille, or Heck couplings. psu.edu This allows for the attachment of aryl, vinyl, or alkyl groups, significantly increasing the molecular complexity.

Table 3: Examples of Coupling Reactions for Scaffold Elaboration

| Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent, Halide/Triflate | Pd catalyst, Base | C-C |

| Stille Coupling | Organostannane reagent, Halide/Triflate | Pd catalyst | C-C |

| Heck Coupling | Alkene, Halide/Triflate | Pd catalyst, Base | C-C |

The success of these coupling reactions depends on the compatibility of the catalyst and reagents with the gem-difluoro ether moiety. The electronic and steric properties of the this compound derivative will also play a role in the efficiency of the coupling process. The Hiyama coupling, which utilizes organosilanes, has emerged as a valuable method for C-F bond functionalization in some systems and could potentially be explored for modifying gem-difluoroalkenes derived from the pyran ring. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4,4 Difluoro Tetrahydro 2h Pyran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of fluorinated organic molecules like 4,4-Difluoro-tetrahydro-2H-pyran. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons at positions 2, 3, 5, and 6 of the tetrahydropyran (B127337) ring. The chemical shifts and coupling patterns are influenced by the neighboring oxygen atom and the geminal difluoro group at the C4 position. Protons on carbons adjacent to the fluorine atoms (H-3 and H-5) will exhibit complex splitting patterns due to geminal and vicinal H-H and H-F couplings. The protons at C2 and C6, being adjacent to the ring oxygen, are expected to resonate at a lower field compared to those at C3 and C5.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, five distinct signals are anticipated for the five carbon atoms of the this compound ring. The carbon atom C4, directly bonded to two fluorine atoms, will appear as a triplet due to one-bond ¹³C-¹⁹F coupling and will have a characteristic chemical shift. The carbons adjacent to the C-F₂ group (C3 and C5) will also show coupling to the fluorine atoms, albeit with smaller coupling constants. The chemical shifts of the carbons are influenced by the electronegativity of the substituents, with C2 and C6 appearing at a lower field due to the adjacent oxygen atom.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single resonance is expected for the two equivalent fluorine atoms at the C4 position. This signal will be split by the neighboring protons on C3 and C5, resulting in a complex multiplet. The chemical shift of this signal is indicative of the electronic environment around the fluorine nuclei.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (H-2, H-6) | 3.5 - 4.0 | m | - |

| ¹H (H-3, H-5) | 1.8 - 2.2 | m | - |

| ¹³C (C-4) | 115 - 125 | t | ¹JCF ≈ 240-260 |

| ¹³C (C-3, C-5) | 30 - 40 | t | ²JCF ≈ 20-30 |

| ¹³C (C-2, C-6) | 60 - 70 | s | - |

| ¹⁹F (F-4) | -90 to -110 | m | - |

Mass Spectrometry Techniques for Structural Confirmation and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

Under EI-MS, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern is expected to be influenced by the presence of the oxygen atom and the difluoro group. Common fragmentation pathways for tetrahydropyran rings involve the loss of small neutral molecules. The presence of fluorine atoms would lead to characteristic fragment ions, and high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of these fragments. The fragmentation of pyranopyrazole derivatives, for instance, has been shown to involve a retro-Diels-Alder reaction of the pyran ring. nist.gov

X-ray Crystallography for Precise Determination of Solid-State Conformation and Intermolecular Interactions of Derivatives

While obtaining a single crystal of this compound itself might be challenging as it is a liquid at room temperature, the synthesis and X-ray crystallographic analysis of its solid derivatives are crucial for unequivocally determining the three-dimensional structure in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a molecular fingerprint for identification. Both techniques are complementary and measure the vibrational modes of a molecule. covalentmetrology.comlabmanager.comthermofisher.comyoutube.comyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent bands would be the C-O-C stretching vibrations of the ether linkage and the C-F stretching vibrations. The C-H stretching vibrations of the methylene (B1212753) groups will also be present.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The C-C and C-O-C symmetric stretching modes of the tetrahydropyran ring are expected to be Raman active. The C-F symmetric stretching vibration would also be observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H stretching | 2850 - 3000 | IR, Raman |

| C-O-C stretching | 1050 - 1150 | IR, Raman |

| C-F stretching | 1000 - 1100 | IR |

| CH₂ bending | 1400 - 1470 | IR |

Computational and Theoretical Investigations into 4,4 Difluoro Tetrahydro 2h Pyran Chemistry

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) stands as a powerful computational tool to explore the intricate electronic nature of molecules like 4,4-difluoro-tetrahydro-2H-pyran. nih.gov By calculating the electron density, DFT methods can predict a wide array of molecular properties, offering a window into the molecule's reactivity and stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Quantum Chemical Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. schrodinger.com The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and polarizability. semanticscholar.org A larger gap generally implies higher stability and lower reactivity. semanticscholar.org

For pyran derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents. For instance, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the calculated HOMO-LUMO gap was found to be significant, indicating a stable structure. materialsciencejournal.org The electrophilicity index, another important descriptor derived from HOMO and LUMO energies, helps in quantifying the molecule's reactivity. materialsciencejournal.org

| Quantum Chemical Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Reflects kinetic stability and chemical reactivity. semanticscholar.org |

| Electrophilicity Index | Quantifies the electrophilic character of a molecule. materialsciencejournal.org |

Mapping Molecular Electrostatic Potential (MEP) for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution around a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, regions of positive potential (colored blue) are prone to nucleophilic attack due to electron deficiency. researchgate.net

In pyran systems, the oxygen atom and any electron-withdrawing substituents typically create regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. mdpi.com The distribution of the MEP can be significantly influenced by the presence and nature of substituents on the pyran ring. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov It provides a detailed picture of the bonding and electronic structure within a molecule by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

Conformational Analysis and Energy Landscape Mapping of the this compound Ring System

The tetrahydropyran (B127337) ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. researchgate.net The presence of substituents, such as the two fluorine atoms at the C4 position in this compound, significantly influences the conformational preferences and the energy landscape of the molecule. beilstein-journals.orgnih.gov

Computational methods, particularly DFT, are employed to calculate the energies of different possible conformers (e.g., chair, boat, twist-boat) and map the potential energy surface. researchgate.net This analysis helps in identifying the most stable conformation and the energy barriers for interconversion between different conformers. For halogenated pyran analogues, it has been observed that even with repulsive 1,3-diaxial interactions, the chair-like conformation often remains the most favored. beilstein-journals.orgnih.gov The size of the halogen atom can influence the degree of deviation from an ideal chair geometry. beilstein-journals.orgnih.gov

Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior and Solvation Effects in Chemical Systems

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, offering insights into conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. scienceopen.com

For fluorinated compounds like this compound, MD simulations can be used to explore how the molecule behaves in different solvents. nih.gov These simulations can reveal the stability of different conformers in solution and how the solvent molecules arrange themselves around the solute. nih.gov This information is crucial for understanding the molecule's properties and reactivity in a realistic chemical environment. mdpi.com The integration of MD with quantum mechanical methods like DFT can provide a more accurate description of the system's behavior. nih.gov

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). By calculating these parameters for a given molecular structure, researchers can compare the theoretical spectra with experimental data to confirm the structure and gain a deeper understanding of its electronic and vibrational properties.

For instance, DFT calculations have been successfully used to predict the vibrational spectra of pyran derivatives. materialsciencejournal.org By comparing the calculated frequencies with experimental IR and Raman spectra, it is possible to assign the observed vibrational modes to specific atomic motions within the molecule. researchgate.net Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of signals in experimental NMR spectra, which is particularly useful for complex molecules with many non-equivalent atoms.

The Role of 4,4 Difluoro Tetrahydro 2h Pyran As a Privileged Scaffold and Building Block in Complex Molecular Architectures

Strategic Incorporation into Heterocyclic and Polycyclic Systems

The 4,4-difluoro-tetrahydro-2H-pyran scaffold serves as a versatile starting point for the synthesis of more elaborate heterocyclic and polycyclic systems. Its inherent stability and the activating influence of the gem-difluoro group enable a variety of chemical transformations to build fused, spirocyclic, and other complex frameworks.

Key synthetic strategies for incorporating this scaffold include:

Annulation Reactions: These reactions build a new ring onto an existing one. The this compound ring can be functionalized to participate in annulation cascades, such as [4+2] or [3+3] cycloadditions, to generate fused polycyclic systems. nih.govd-nb.infonih.gov For instance, derivatives of the pyran ring can be designed to react with dienes or other multi-carbon components, leading to the construction of intricate molecular skeletons relevant to natural product synthesis and drug discovery. nih.gov

Spirocyclization: The synthesis of spirocycles, where two rings share a single atom, is a prominent strategy in medicinal chemistry to increase the three-dimensionality and novelty of molecular scaffolds. rsc.orgresearchgate.netnih.gov Derivatives of this compound, such as the corresponding ketone, can be converted into precursors like tosylhydrazones. These intermediates can then undergo cycloaddition reactions with activated alkenes to furnish spirocyclic dihydropyrazoles, effectively joining the pyran ring to a new heterocyclic system at the C4 position. rsc.orgshu.ac.uk

| Synthetic Strategy | Description | Potential Precursor | Resulting System | Reference |

|---|---|---|---|---|

| [4+2] Annulation (Diels-Alder) | A cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. | Vinyl-4,4-difluorotetrahydropyran | Fused Bicyclic System | nih.govd-nb.info |

| Spiro-pyrazolone Synthesis | Cycloaddition of a tosylhydrazone-derived diazo compound with an alkene. | 4,4-Difluorotetrahydropyran-3-one tosylhydrazone | Spiro[tetrahydropyran-4,3'-dihydropyrazole] | rsc.orgshu.ac.uk |

| Semi-Pinacol Rearrangement | An electrophile-induced dearomative rearrangement to form spirocycles from heterocyclic alcohols. | 4-(1'-hydroxycyclobutyl)-substituted Pyridine | Spirocyclic Dihydropyridines | nih.gov |

These methods demonstrate the potential to leverage the this compound core to access structurally diverse and complex molecules. The synthetic utility of the resulting products is often enhanced by the presence of functionalities that allow for further chemical elaboration. nih.gov

Influence of the 4,4-Difluoro Moiety on Molecular Conformation and Stereoelectronic Effects in Synthetic Design

The substitution of hydrogen atoms with fluorine at the C4 position of the tetrahydropyran (B127337) ring introduces powerful stereoelectronic effects that significantly influence molecular conformation. The gem-difluoro group acts as a "conformational lock," restricting the flexibility of the pyran ring and favoring specific chair or twist-boat conformations.

This conformational control stems from several key electronic interactions:

The Gauche Effect: This well-established phenomenon describes the tendency of a molecule to adopt a gauche conformation (60° torsional angle) over an anti conformation (180°), particularly when vicinal substituents are highly electronegative, like fluorine. wikipedia.orgchemeurope.com In the 4,4-difluorotetrahydropyran ring, the interaction between the fluorine atoms and the ring oxygen's lone pairs can stabilize specific conformations through hyperconjugation. This involves the donation of electron density from a C-H or C-C σ-bonding orbital into a C-F σ*-antibonding orbital, an interaction that is maximized in a gauche arrangement. wikipedia.orgchemeurope.com

Studies on related fluorinated cyclic and macrocyclic systems have shown that gem-difluorination can induce unexpected conformational preferences. For example, the introduction of a difluoroalkoxy group into a macrocycle was found to create an equilibrium between a major trans-amide and a minor cis-amide conformation, a phenomenon not observed in the non-fluorinated analogue. rsc.org This highlights the profound and sometimes counterintuitive impact of gem-difluorination, providing a powerful tool for chemists to fine-tune molecular shape. By understanding and predicting these stereoelectronic effects, synthetic chemists can design molecules with pre-organized conformations that may lead to enhanced binding affinity for a biological target.

Scaffold Diversification Strategies for Creating Libraries of Complex Molecules

The this compound scaffold is an ideal starting point for the creation of compound libraries for high-throughput screening in drug discovery. Its stability and the potential for functionalization at various positions allow for the application of parallel synthesis techniques to generate a large number of diverse analogues rapidly. bioduro.comresearchgate.net

Diversification can be achieved through several approaches:

Functionalization of Pre-existing Handles: Starting with a functionalized version of the scaffold, such as one containing a ketone, alcohol, or halogen, allows for a wide range of subsequent reactions. For example, a ketone at the C3 position can be used for reductive amination, Wittig reactions, or aldol (B89426) condensations to introduce a variety of substituents.

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. The this compound scaffold can be incorporated as one of the components, leading to a library of complex products with high efficiency.

Cross-Coupling Reactions: If the scaffold is prepared with a halogen or triflate handle, palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups.

| Starting Scaffold | Reaction Type | Reagents/Catalysts | Introduced Diversity | Reference Concept |

|---|---|---|---|---|

| 4,4-Difluorotetrahydropyran-3-one | Reductive Amination | Primary/Secondary Amines, NaBH(OAc)₃ | Amine substituents | researchgate.net |

| 3-Bromo-4,4-difluorotetrahydropyran | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | Aryl/Heteroaryl groups | researchgate.net |

| 4,4-Difluorotetrahydropyran-3-ol | Etherification (Williamson) | NaH, Alkyl Halides | Alkoxy side chains | nih.gov |

These strategies enable the systematic exploration of the chemical space around the core scaffold, which is crucial for lead optimization in drug discovery programs. researchgate.net

Applications in the Rational Design and Synthesis of Advanced Chemical Probes and Intermediates for Research Purposes

The unique properties of the this compound scaffold make it highly suitable for the development of specialized chemical tools for biological research, particularly in the areas of enzyme inhibition and in vivo imaging.

Enzyme Inhibitors: The tetrahydropyran ring is a known pharmacophore in many enzyme inhibitors. The introduction of the gem-difluoro group at the C4 position can block a potential site of metabolism (metabolic switching), thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov Furthermore, the strong electronegativity of the fluorine atoms can alter the pKa of nearby functional groups or participate in favorable interactions (e.g., hydrogen bonds or dipole interactions) within a protein's active site, potentially increasing binding affinity and selectivity. nih.gov This makes the scaffold a valuable building block for designing potent and selective inhibitors for targets such as kinases or proteases. nih.gov

Positron Emission Tomography (PET) Probes: PET is a highly sensitive, non-invasive imaging technique that requires a radiotracer labeled with a positron-emitting isotope. Fluorine-18 (B77423) (¹⁸F) is one of the most commonly used isotopes for PET due to its convenient half-life and low positron energy. nih.govnih.gov The this compound scaffold is an excellent candidate for developing ¹⁸F-labeled PET probes. One of the non-radioactive fluorine-19 atoms can be substituted with fluorine-18 in the final step of a synthesis. The resulting probe would benefit from the conformational rigidity and metabolic stability conferred by the difluoro-pyran motif, potentially leading to imaging agents with high target uptake and low non-specific background signals. nih.gov The development of such probes is critical for diagnosing diseases and monitoring therapeutic responses in vivo. nih.gov

The enantioselective synthesis of related fluorinated heterocyclic building blocks, such as 3,3-difluoropyrrolidin-4-ol, has been highlighted as providing valuable intermediates for medicinal chemistry, underscoring the importance of such scaffolds in the development of advanced chemical entities. nih.gov

Future Research Trajectories and Emerging Methodologies in 4,4 Difluoro Tetrahydro 2h Pyran Chemistry

Development of Innovative and Efficient Fluorination and Defunctionalization Strategies

The synthesis of 4,4-difluoro-tetrahydro-2H-pyran and its derivatives hinges on the development of robust fluorination techniques. Current research is moving beyond traditional methods towards more efficient, selective, and environmentally benign strategies.

One promising avenue is the advancement of deoxygenative fluorination , a process that converts hydroxyl groups into fluorine atoms. nih.gov This strategy is highly relevant for the synthesis of fluorinated pyrans, which can be derived from corresponding lactones or pyranoses. Another key area is decarboxylative fluorination , which transforms carboxylic acid derivatives into fluorinated compounds. nih.govnih.gov This approach is advantageous due to the use of readily available starting materials and the release of carbon dioxide as a benign byproduct. nih.gov

Future strategies will likely focus on late-stage C-H fluorination, which avoids the need for pre-functionalized substrates and allows for the direct insertion of fluorine into the pyran ring. cas.cn This is particularly desirable for creating libraries of novel drug candidates. cas.cn The development of new fluorinating reagents that are safer, more cost-effective, and easier to handle is also a critical goal. cas.cnresearchgate.net

| Strategy | Description | Key Advantages |

| Deoxygenative Fluorination | Replacement of hydroxyl groups with fluorine atoms. nih.gov | Enhances physicochemical properties of molecules. nih.gov |

| Decarboxylative Fluorination | Transformation of carboxylic acid derivatives into fluorinated compounds. nih.gov | Utilizes readily available substrates; mild reaction conditions. nih.gov |

| Late-Stage C-H Fluorination | Direct fluorination of carbon-hydrogen bonds without pre-functionalization. cas.cn | Enables selective, late-stage modification of complex molecules. cas.cn |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic nature of the C-F bond means that the this compound moiety can influence the reactivity of adjacent functional groups and serve as a versatile synthetic intermediate. Research is ongoing to uncover new transformations and reactivity patterns.

For instance, substituted tetrahydropyrans are being synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for potential use in treating type 2 diabetes. nih.gov The synthesis of these complex analogs demonstrates the utility of the tetrahydropyran (B127337) core in building elaborate molecular architectures. nih.gov

Furthermore, titanocene-catalyzed reductive domino reactions have been used to create gem-difluorobishomoallylic alcohols, which can then be converted into 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org The exploration of such novel cyclization and cross-coupling reactions will expand the synthetic toolbox available to chemists. Understanding how the difluoromethyl group directs reactivity or participates in unexpected rearrangements is a key area for future investigation. This includes studying its role in multicomponent reactions for the synthesis of complex heterocyclic systems. frontiersin.orgnih.gov

Integration of Automation and High-Throughput Methodologies in Synthesis and Characterization

The traditionally resource-intensive process of chemical synthesis and optimization is being revolutionized by automation and high-throughput technologies. nih.gov These approaches are particularly relevant to the study of this compound and its derivatives, where subtle structural changes can lead to significant differences in biological activity.

Automated reaction stations, such as the Mya 4, allow for 24/7 unattended chemistry, enabling rapid optimization of reaction conditions like temperature, stirring, and reagent concentration. youtube.com These systems can run multiple experiments in parallel, each with independent profiles, dramatically accelerating process development and route scouting. youtube.com

High-throughput screening (HTS) robotics and liquid handling systems are also being integrated into the workflow. nih.gov This allows for the rapid synthesis of large libraries of diverse analogs based on the this compound scaffold. The resulting compounds can then be directly screened in miniaturized biological assays to quickly identify hits and guide lead optimization. nih.gov This combination of automated synthesis and direct bio-evaluation represents a powerful paradigm for accelerating drug discovery. nih.gov

| Technology | Application in this compound Chemistry | Benefits |

| Automated Reaction Stations | Reaction optimization, process development, scale-up studies. youtube.com | Precise control, 24/7 operation, increased efficiency. youtube.com |

| High-Throughput Screening (HTS) | Rapid synthesis of compound libraries, direct biological screening. nih.gov | Miniaturization, accelerated hit-to-lead process. nih.gov |

| PC-based Control Software | Integration of third-party devices (pumps, sensors), data logging. youtube.com | Comprehensive experiment control and data management. youtube.com |

Advanced Computational and Data Science Approaches for Predictive Chemical Design and Discovery

Computational chemistry and data science are becoming indispensable tools for modern chemical research. These methods allow for the in silico design and evaluation of molecules, saving significant time and resources compared to traditional experimental approaches.

For molecules like this compound, computational methods such as Density Functional Theory (DFT) can be used to predict reactivity, elucidate reaction mechanisms, and guide the selection of optimal synthetic routes. nih.gov For example, DFT calculations can help determine the most favorable reaction pathways, increasing product yields from as low as 36% to over 74% without the need for a catalyst. nih.gov

In the context of drug discovery, molecular docking and virtual screening are used to predict how well a molecule will bind to a specific biological target. mdpi.com Researchers can design virtual libraries of this compound derivatives and dock them into the active site of a protein of interest. mdpi.com This allows for the prioritization of compounds for synthesis, focusing experimental efforts on the most promising candidates. mdpi.com Physicochemical properties, such as lipophilicity (logD) and blood-brain barrier penetration (logBB), can also be predicted, further refining the selection process. mdpi.com

| Computational Method | Application | Example |

| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms. nih.gov | Selecting optimal reactants to increase reaction yield significantly. nih.gov |

| Molecular Docking | Predicting binding affinity to biological targets. mdpi.com | Virtually screening carbamate (B1207046) derivatives against the M1 muscarinic acetylcholine (B1216132) receptor. mdpi.com |

| Predictive Modeling | Estimating physicochemical properties (e.g., logD, logBB). mdpi.com | Assessing the drug-like properties of novel compounds before synthesis. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 4,4-Difluoro-tetrahydro-2H-pyran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Prins cyclization reaction, optimized for tetrahydropyran derivatives, is a viable route. For example, benzaldehyde dimethyl acetal and silane derivatives can be used as starting materials under acid-catalyzed conditions (e.g., BF₃·Et₂O) at controlled temperatures (60–80°C). Continuous flow reactors may enhance scalability and purity . Alternative methods include multi-component reactions involving cyclic 1,3-diketones and fluorinated aldehydes, though stereochemical outcomes require careful optimization of catalysts (e.g., chiral Brønsted acids) .

Q. How can NMR spectroscopy and mass spectrometry be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include fluorine-coupled splitting patterns. For example, the geminal difluoro group at C4 will show coupling constants (²J₃,4 and ³J₃,F ~10–15 Hz) in ¹H NMR, while ¹³C NMR will display CF₂ resonances near δ 110–120 ppm .

- MS Analysis : Electron ionization (EI) and chemical ionization (CI) modes can confirm molecular ion peaks (e.g., [M+H]⁺). Fragmentation patterns (e.g., loss of HF or F₂) provide structural validation .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : Store in inert, airtight containers under nitrogen at ≤–20°C to prevent hydrolysis. Avoid contact with oxidizers (e.g., peroxides) and strong acids/bases, which may induce ring-opening or polymerization. Stability tests under accelerated conditions (40°C/75% RH) are recommended to assess shelf life .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for this compound derivatives with chiral centers?

- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., Cu(II)–bisphosphine complexes) to control stereochemistry. For example, asymmetric Prins cyclization with enantiopure aldehydes can yield >90% enantiomeric excess (ee). Monitor reaction progress via chiral HPLC or polarimetry . Computational studies (DFT) can predict transition states to optimize catalyst design .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated tetrahydropyrans?

- Methodological Answer :

- In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) across studies using standardized protocols (e.g., MTT assay).

- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., fluorinated epoxides) that may explain discrepancies in acute vs. chronic toxicity .

- Cross-validation : Replicate conflicting studies under identical conditions (e.g., purity ≥98%, solvent controls) to isolate variables .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces and identify electrophilic sites (C2/C3). Solvent effects (e.g., DMSO vs. THF) can be modeled using the polarizable continuum model (PCM). Validate predictions via kinetic studies (e.g., SN2 reactions with NaCN) .

Q. What ecological risks are associated with this compound, and how can biodegradation pathways be assessed?

- Methodological Answer :

- Acute toxicity : Use Daphnia magna (48-hour LC₅₀) and Danio rerio (96-hour LC₅₀) assays. Compare to structurally similar compounds (e.g., non-fluorinated pyrans) .

- Biodegradation : Conduct OECD 301F tests to measure microbial degradation rates. Metagenomic analysis of soil microcosms can identify degradative genes (e.g., hydrolases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.